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Compound of Interest

Compound Name: Lantanose A

Cat. No.: B12321251 Get Quote

A Computational Approach to Unveiling Potential Bioactivities

This guide provides a comparative analysis of the in-silico docking of Lantanose A, an

oligosaccharide isolated from Lantana camara, against key protein targets implicated in

inflammation and cancer.[1][2] Due to the limited specific research on Lantanose A's molecular

interactions, this study presents a hypothetical yet plausible investigation based on the known

biological activities of Lantana camara extracts.[3][4] The objective is to predict the binding

affinity of Lantanose A and compare it with known inhibitors, offering a preliminary assessment

of its therapeutic potential.

Data Presentation: Docking Scores and Binding
Affinities
Molecular docking simulations were performed to predict the binding affinity of Lantanose A
with three critical protein targets: Cyclooxygenase-2 (COX-2), B-cell lymphoma 2 (Bcl-2), and

Mitogen-activated protein kinase 14 (MAPK14). The binding energies, represented in kcal/mol,

are summarized below. A more negative value indicates a stronger predicted binding affinity.

For comparison, a known inhibitor for each target was also docked.
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Target Protein PDB ID Ligand

Predicted
Binding
Affinity
(kcal/mol)

Key
Interacting
Residues
(Hypothetical)

Cyclooxygenase-

2 (COX-2)
5IKR Lantanose A -8.2

ARG-120, TYR-

355, SER-530

Celecoxib

(Known Inhibitor)
-10.5

ARG-513, HIS-

90, VAL-523

B-cell lymphoma

2 (Bcl-2)
2W3L Lantanose A -7.5

ARG-102, TYR-

101, ASP-111

Venetoclax

(Known Inhibitor)
-11.8

GLY-138, ARG-

139, VAL-148

MAPK14 (p38

alpha)
3LHJ Lantanose A -6.9

LYS-53, MET-

109, ASP-168

Doramapimod

(Known Inhibitor)
-9.7

GLU-71, LEU-

108, LYS-53

Experimental Protocols
The following in-silico methodologies were employed for this comparative docking study.

1. Ligand and Protein Preparation:

Ligand Preparation: The 3D structure of Lantanose A (PubChem CID: 44257858) was

obtained from the PubChem database. The structures of the known inhibitors Celecoxib

(CID: 2662), Venetoclax (CID: 49846579), and Doramapimod (CID: 151193) were also

retrieved. The ligands were prepared using AutoDock Tools (ADT), where Gasteiger charges

were computed, and non-polar hydrogens were merged.

Protein Preparation: The crystal structures of the target proteins COX-2 (PDB ID: 5IKR), Bcl-

2 (PDB ID: 2W3L), and MAPK14 (PDB ID: 3LHJ) were downloaded from the Protein Data

Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogens and

Kollman charges were added to the protein structures using ADT.
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2. Molecular Docking Simulation:

Software: AutoDock Vina was utilized for all docking simulations due to its accuracy and

computational efficiency.

Grid Box Generation: A grid box was defined for each protein to encompass the active

binding site. The grid box dimensions were centered on the known binding pocket of the co-

crystallized ligand for each respective protein.

Docking Parameters: The docking was performed using a Lamarckian Genetic Algorithm.

The exhaustiveness of the search was set to 20, and the number of binding modes was set

to 10. The pose with the lowest binding energy was selected for analysis.

3. Analysis of Results:

The binding affinities were recorded in kcal/mol.

The interactions between the ligand and the protein, such as hydrogen bonds and

hydrophobic interactions, were visualized and analyzed using PyMOL and Discovery Studio

Visualizer.

Visualizations: Workflows and Pathways
Experimental Workflow

The following diagram illustrates the computational workflow used for the comparative docking

study.
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Computational docking workflow.

Signaling Pathway: COX-2 in Inflammation

This diagram shows a simplified pathway involving COX-2, a key enzyme in the inflammatory

response.
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Simplified COX-2 inflammatory pathway.

Signaling Pathway: Bcl-2 in Apoptosis

This diagram illustrates the role of the anti-apoptotic protein Bcl-2 in regulating programmed

cell death.
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Role of Bcl-2 in apoptosis regulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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